2-Chloro-N-(2,3-dichloro-benzyl)-N-methyl-acetamide
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Description
2-Chloro-N-(2,3-dichloro-benzyl)-N-methyl-acetamide is a useful research compound. Its molecular formula is C10H10Cl3NO and its molecular weight is 266.5 g/mol. The purity is usually 95%.
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Biological Activity
2-Chloro-N-(2,3-dichloro-benzyl)-N-methyl-acetamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores its biological activity through various studies, including synthesis methods, mechanisms of action, and comparative analyses with related compounds.
Chemical Structure and Properties
The compound features a chloro-substituted benzyl group and an acetamide moiety, which influence its reactivity and biological properties. The presence of chlorine atoms can enhance the compound's electrophilic nature, making it a candidate for various biological interactions.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. While specific literature on this compound is limited, similar compounds have been synthesized using methods such as nucleophilic substitution reactions involving chlorinated acetamides and benzyl derivatives .
Antimicrobial Activity
Numerous studies have investigated the antimicrobial properties of related compounds. For instance, derivatives of 2-chloro-N-alkyl/aryl acetamides have shown significant antibacterial activity against various strains:
Compound Code | E. coli (mm) | P. aeruginosa (mm) | S. aureus (mm) |
---|---|---|---|
3a | 7 | 16 | No zone |
3b | 26 | 23 | 25 |
3c | 30 | 35 | 36 |
... | ... | ... | ... |
These results indicate that similar structures may provide insights into the expected activity of this compound against bacterial pathogens .
Anticancer Activity
In vitro studies have also explored the anticancer potential of related compounds. For example, compounds with similar structural features demonstrated cytotoxic effects against cancer cell lines such as MCF-7 and HCT-116. The IC50 values for these compounds varied significantly, indicating varying degrees of potency:
Compound Name | Cell Line | IC50 (μM) |
---|---|---|
Compound A | MCF-7 | 225 |
Compound B | HCT-116 | 2.29 |
Compound C | PC3 | 12.41 |
These findings suggest that structural modifications can lead to enhanced biological activity against cancer cells .
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways or cellular signaling.
- Receptor Modulation : Interaction with receptors can alter signaling pathways that regulate cell growth and apoptosis.
- Gene Expression Alteration : The compound could affect gene expression related to cell proliferation and survival .
Case Studies
While direct case studies on this compound are scarce, related compounds have been extensively studied for their biological effects. For instance, research has shown that certain chloroacetamides exhibit significant antibacterial properties comparable to standard antibiotics like ceftriaxone .
Properties
IUPAC Name |
2-chloro-N-[(2,3-dichlorophenyl)methyl]-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl3NO/c1-14(9(15)5-11)6-7-3-2-4-8(12)10(7)13/h2-4H,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYIDKNQEKTXQTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=C(C(=CC=C1)Cl)Cl)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.